molecular formula C20H20N6O3 B1214535 CI-949 CAS No. 104961-19-5

CI-949

Cat. No.: B1214535
CAS No.: 104961-19-5
M. Wt: 392.4 g/mol
InChI Key: JPTSIWRGXIZEOO-UHFFFAOYSA-N
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Description

CI-949 is a compound known for its role as an allergic mediator release inhibitor. It effectively inhibits the release of histamine, leukotriene C4/D4, and thromboxane B2, which are key mediators in allergic reactions . This compound has shown potential in both in vitro and in vivo studies, making it a significant subject of research in the fields of immunology and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CI-949 involves several steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Functional Group Modifications:

    Final Assembly: The final step involves the coupling of the indole derivative with a tetrazole moiety, which is typically achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

CI-949 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially in the modification of the indole core and the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

CI-949 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the mechanisms of allergic mediator release and to develop new inhibitors.

    Biology: In cell biology, this compound is used to investigate the pathways involved in histamine and leukotriene release.

    Medicine: The compound is studied for its potential therapeutic effects in treating allergic conditions and asthma.

    Industry: this compound can be used in the development of new pharmaceuticals and in the study of drug-receptor interactions.

Mechanism of Action

CI-949 exerts its effects by inhibiting the release of allergic mediators such as histamine, leukotriene C4/D4, and thromboxane B2. It targets specific receptors and enzymes involved in the synthesis and release of these mediators. The inhibition occurs through competitive binding to these receptors, preventing the activation of downstream signaling pathways that lead to mediator release .

Comparison with Similar Compounds

Similar Compounds

    Ketotifen: Another histamine release inhibitor, but with a different chemical structure.

    Montelukast: A leukotriene receptor antagonist used in the treatment of asthma.

    Zafirlukast: Similar to montelukast, it inhibits leukotriene receptors.

Uniqueness of CI-949

This compound is unique in its ability to inhibit multiple allergic mediators simultaneously, making it a more comprehensive inhibitor compared to compounds that target only one mediator. This broad-spectrum inhibition can potentially lead to more effective treatments for allergic conditions.

Properties

IUPAC Name

5-methoxy-1-phenyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-12(2)29-18-15-11-14(28-3)9-10-16(15)26(13-7-5-4-6-8-13)17(18)19(27)21-20-22-24-25-23-20/h4-12H,1-3H3,(H2,21,22,23,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTSIWRGXIZEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104961-19-5
Record name CI-949
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104961195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CI-949
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61MHX09INL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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